Erbulozole

概要

説明

Erbulozole (R55104) is a congener of the microtubule inhibitor tubulozole . It is undergoing phase I clinical trials as a chemotherapeutic agent .

Synthesis Analysis

The synthesis of this compound starts from 1-(4-methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone. Ketalization of this compound with glycerin was performed in n-heptane with p-toluenesulfonic acid as the catalyst and under azeotropic removal of H2O .Molecular Structure Analysis

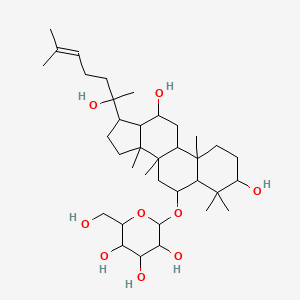

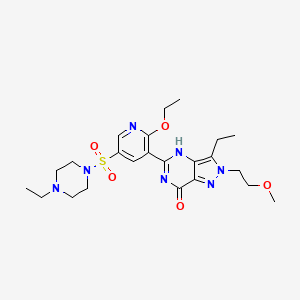

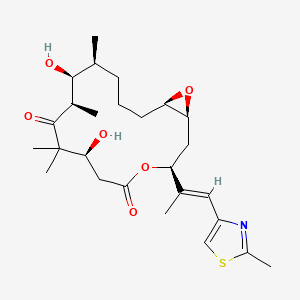

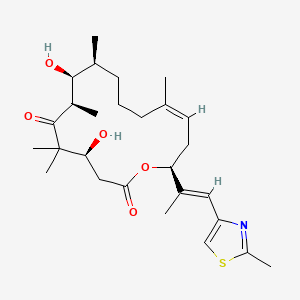

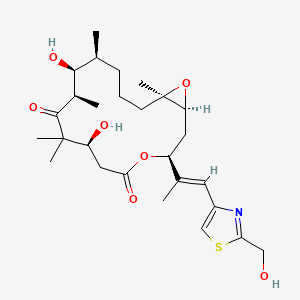

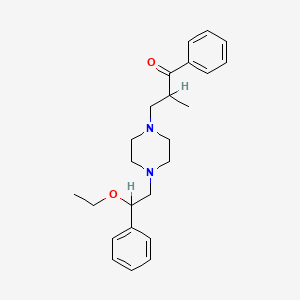

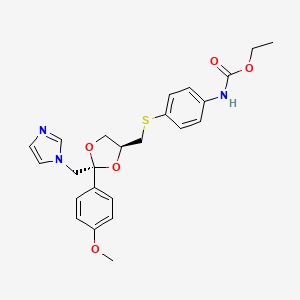

This compound has a molecular formula of C24H27N3O5S . It has a molar mass of 469.56 g/mol .Chemical Reactions Analysis

This compound is a congener of the microtubule inhibitor tubulozole . It exhibits a reversible antimicrotubular activity .Physical and Chemical Properties Analysis

This compound has a density of 1.28g/cm3 . Its boiling point is 632.9ºC at 760mmHg .科学的研究の応用

Antitumor and Radiochemotherapeutic Potential

Erbulozole (P.I.N.N.) (R 55 104) is a water-soluble congener of the microtubule inhibitor tubulozole, exhibiting significant potential in the realm of cancer treatment. It has demonstrated reversible antimicrotubular activity in vitro at doses significantly lower than its parent compound. Moreover, this compound has shown anti-invasive potential and exhibits antitumoral effects both in vitro and in vivo, particularly when administered appropriately. Notably, this compound enhances the effect of gamma irradiation in murine tumors, indicating its potential as a candidate for radiochemotherapeutic applications. The compound, when combined with radiotherapy, exhibits a pronounced interactive effect, suggesting its usefulness in new clinical applications related to cancer treatment and radiotherapy enhancement (Distelmans et al., 1989).

Phase I Clinical Trials

In clinical settings, this compound has undergone Phase I trials to evaluate its efficacy and safety. This trial involved dose-finding studies on patients, exploring a range of dosages to assess the compound's impact on tumors. The study highlighted the compound's limited hematological and biochemical toxicity, indicating a favorable safety profile at certain dosage levels. The findings from this trial provide critical insights into the potential clinical application of this compound in cancer therapy, paving the way for further exploration of its therapeutic benefits (Van Belle et al., 1993).

Formulation and Radioprotective Effects

Research into the formulation of this compound has revealed that when encapsulated into cyclodextrins, the drug retains its antitumoral effectiveness while also exhibiting radioprotective properties. This formulation, designated R 55 104-CYCLO, has been shown to reduce drug concentration without compromising its activity in drug-radiation combinations. Such a formulation not only enhances the antitumoral effects of this compound but also opens up possibilities for its use as a radioprotective agent, especially in the context of total body irradiation (Distelmans et al., 1991).

作用機序

Erbulozole is a tubulin inhibitor . Its pharmacological properties include an inhibitory effect on glutamate release (activation of glutamate reuptake), inactivation of voltage-dependent sodium channels, and the ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Safety and Hazards

将来の方向性

特性

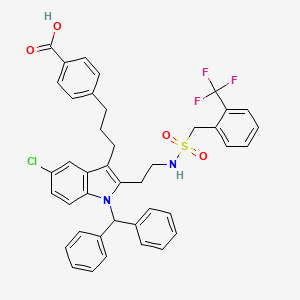

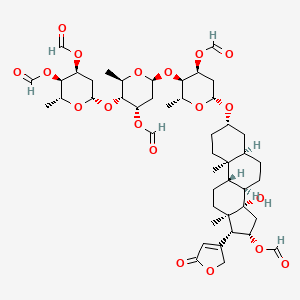

| { "Design of the Synthesis Pathway": "Erbulozole can be synthesized through a three-step process involving the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by a reduction step and finally a cyclization reaction.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation", "3,4-dimethoxybenzaldehyde and ethyl acetoacetate are mixed in the presence of acetic acid and sulfuric acid to form a yellow precipitate. This is then heated for several hours to allow for the condensation reaction to occur.", "Step 2: Reduction", "The resulting product from step 1 is then reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Cyclization", "The alcohol obtained from step 2 is then cyclized using sodium hydroxide in water to form Erbulozole." ] } | |

CAS番号 |

124784-31-2 |

分子式 |

C24H27N3O5S |

分子量 |

469.6 g/mol |

IUPAC名 |

ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

InChI |

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |

InChIキー |

KLEPCGBEXOCIGS-XUZZJYLKSA-N |

異性体SMILES |

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

正規SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Erbulozole; R 55104; R-55104; R55104; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。